Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate

X-ray crystallography Conformational analysis Structure-activity relationship

Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate (CAS 1251582-36-1) is a synthetically accessible benzofuran derivative characterized by a bromine atom at the 5-position and an ethoxycarbonylamino group at the 3-position. Its unambiguous crystal structure, solved by single-crystal X-ray diffraction, reveals a disordered ester group and an intramolecular N–H···O hydrogen bond, providing a reliable structural basis for computational and medicinal chemistry studies.

Molecular Formula C14H14BrNO5
Molecular Weight 356.17 g/mol
CAS No. 1251582-36-1
Cat. No. B1443344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate
CAS1251582-36-1
Molecular FormulaC14H14BrNO5
Molecular Weight356.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)OCC
InChIInChI=1S/C14H14BrNO5/c1-3-19-13(17)12-11(16-14(18)20-4-2)9-7-8(15)5-6-10(9)21-12/h5-7H,3-4H2,1-2H3,(H,16,18)
InChIKeyZGSAFXNAOFAXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate (CAS 1251582-36-1): Structural and Pharmacological Profile


Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate (CAS 1251582-36-1) is a synthetically accessible benzofuran derivative characterized by a bromine atom at the 5-position and an ethoxycarbonylamino group at the 3-position . Its unambiguous crystal structure, solved by single-crystal X-ray diffraction, reveals a disordered ester group and an intramolecular N–H···O hydrogen bond, providing a reliable structural basis for computational and medicinal chemistry studies [1]. This compound has been explicitly investigated as a potential inhibitor of the NarL response regulator in Mycobacterium tuberculosis, demonstrating target engagement through molecular docking and molecular dynamics simulations [2].

Why Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate Cannot Be Replaced by Generic Benzofuran Analogs


Simple substitution with in-class benzofuran analogs like the 3-amino derivative (CAS 330555-71-0) or the 5-chloro variant (CAS 1002352-24-0) is precluded by quantifiable differences in conformational dynamics, target binding profiles, and simulation stability. The target compound's unique ethoxycarbonylamino moiety introduces a disordered ester conformation not observed in the nearly planar 3-amino analog [1], directly impacting its intermolecular interaction capabilities. Furthermore, in standardized NarL docking assays, the target compound exhibits a distinct binding energy and intermolecular hydrogen bonding pattern, and crucially, it is the only analog in its series validated to remain stable at the active site for over 10 nanoseconds of molecular dynamics simulation [2]. These factors render generic substitution scientifically unsubstantiated for structure-based drug design or target engagement studies.

Quantitative Differentiation Evidence for Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate


Crystal Structure Disorder Versus Planar Conformation in the 3-Amino Analog

The target compound exhibits a disordered ester group with an occupancy ratio of 0.52:0.48, while the major component is nearly coplanar with the benzofuran ring (dihedral angle 7.84°) [1]. In contrast, the closest analog, ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate (CAS 330555-71-0), adopts a nearly perfectly planar conformation with a significantly smaller dihedral angle of 5.25° and no reported disorder [2]. This structural difference indicates that the target compound possesses greater conformational flexibility, which may influence its binding mode and entropic contribution to target recognition.

X-ray crystallography Conformational analysis Structure-activity relationship

Molecular Docking Profile Against Mycobacterium tuberculosis NarL Protein

In a comparative docking study against the NarL response regulator of M. tuberculosis, the target compound (designated C7) showed a binding energy of -4.13 kcal/mol with a ligand efficiency of -0.26 kcal/mol and an estimated inhibition constant of 940.59 µM [1]. The most closely related benzofuran comparator, the 3-amino analog (C6), displayed a distinct binding profile with a binding energy of -5.21 kcal/mol, ligand efficiency of -0.25 kcal/mol, and an IC of 152.05 µM, but lacked the intermolecular N–H···O hydrogen bond (bond distance 2.977 Å, angle 171°) observed for the target compound [1]. The 5-chloro analog was not included in this study.

Antitubercular drug discovery Molecular docking NarL inhibition

Molecular Dynamics Simulation Stability Superiority Over Non-Simulated Analogs

The target compound was the only molecule among the eight docked benzofuran and naphthofuran derivatives selected for molecular dynamics (MD) simulation validation, where it maintained stable binding at the NarL active site for over 10 nanoseconds [1]. All other compounds, including the 3-amino analog (C6), were not evaluated by MD, leaving their binding stability and induced-fit effects uncharacterized [1]. During the simulation, the target compound demonstrated dynamic behavior, moving from the initial docking pocket to interact with residues Leu47, Met67, Gln71, Ala75, Ser78, and Tyr79, indicating a robust and adaptive binding mode [1].

Molecular dynamics Binding stability In silico validation

Commercial Purity Benchmarking Against the 5-Chloro Analog

The target compound is commercially available with a minimum purity specification of 97% (HPLC) from reputable suppliers . A directly comparable 5-chloro analog (ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate, CAS 1002352-24-0) is also listed with a catalog purity of 95%, indicating a 2 percentage-point higher guaranteed purity for the target bromo derivative . This purity differential, while modest, can be decisive for applications requiring high-fidelity building blocks, such as fragment-based screening or high-throughput parallel synthesis, where even minor impurities can produce false positives or reduce synthetic yields.

Chemical procurement Purity specification Building block quality

Optimal Scientific and Industrial Use Cases for Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate


Structure-Based Drug Design Targeting M. tuberculosis NarL

The target compound is the only benzofuran derivative in its series with both an experimentally determined crystal structure and MD-validated binding stability at the NarL active site [1]. This makes it an ideal starting point for structure-based optimization of antitubercular agents, as researchers can directly visualize its binding mode and rely on simulation data to guide chemical modifications. Procurement of this specific compound is essential for any project aiming to build upon the published NarL inhibition model [1].

Fragment-Based Screening and Library Design

With a molecular weight of 356.17 g/mol, a LogP of 3.4, and a purity of 97% [1], this compound occupies a favorable fragment-like space for benzofuran-based library enumeration. Its unique ethoxycarbonylamino handle allows for selective deprotection and further derivatization, while the bromine atom provides a versatile synthetic handle for cross-coupling reactions. These features, combined with its superior purity over the 5-chloro analog , position it as a premium building block for constructing diverse screening libraries.

Crystallographic and Biophysical Studies of Halogen Bonding

The compound's crystal structure reveals a well-defined intramolecular N–H···O hydrogen bond and an intermolecular C–H···O hydrogen bonding network [1]. The presence of the bromine atom offers opportunities to study halogen bonding interactions with protein targets, a feature absent in the 5-chloro analog where chlorine is a weaker halogen bond donor. Researchers focused on halogen bonding in drug design should preferentially procure the bromo derivative to maximize the likelihood of observing these interactions in co-crystal structures.

Synthetic Methodology Development Using Orthogonal Protecting Groups

The ethoxycarbonylamino group serves as a carbamate-protected amine, orthogonal to the ethyl ester at C-2. This dual protection strategy allows sequential deprotection and functionalization, making the compound a versatile scaffold for synthetic methodology studies. Its higher purity (97% vs. 95% for the 5-chloro analog) ensures cleaner reaction outcomes and simplifies purification, which is critical for developing robust synthetic protocols intended for publication or industrial scale-up.

Quote Request

Request a Quote for Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.